molecular formula C14H21N3O2 B1599819 tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate CAS No. 77278-62-7

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1599819
CAS No.: 77278-62-7
M. Wt: 263.34 g/mol
InChI Key: YOAXZXWTZMDCOQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the pyridin-2-yl group are attached to the piperazine ring, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAXZXWTZMDCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475015
Record name tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-62-7
Record name tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

Method Overview:
A recently patented method describes a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a close analogue of the target compound) via a visible-light photocatalytic reaction. This method involves:

  • Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate.
  • Catalyst: Acridine salt as a visible-light photocatalyst.
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours.
  • Purification: Column chromatography.

Reaction Scheme:

Component Amount (Example 1) Role
2-Aminopyridine 0.2 mmol (1.0 eq) Pyridine derivative substrate
Piperazine-1-tert-butyl formate 0.2 mmol (1.0 eq) Piperazine derivative
Acridine salt 0.01 mmol (0.1 eq) Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq) Oxidant
Anhydrous dichloroethane 2 mL Solvent

Key Findings:

  • The reaction proceeds under mild conditions using visible light, avoiding heavy metals and harsh reagents.
  • The yield of the target compound reaches up to 95%.
  • The process reduces byproducts and shortens the synthetic route.
  • The method is safe, cost-effective, and suitable for scale-up industrial production.

Example Reaction Outcome:

Parameter Result
Reaction time 10 hours
Yield 94-95%
Product appearance Colorless white solid
Purification method Column chromatography

This method highlights the use of photocatalysis to achieve efficient C-N bond formation between the pyridine and piperazine moieties in one step, under environmentally benign conditions.

Synthesis via N-Boc-Piperazine and Pyridine Derivatives in Autoclave

Method Overview:
Another approach involves the reaction of N-Boc-piperazine with pyridine derivatives under elevated temperature and pressure in an autoclave:

  • Reactants: Pyridine derivative (such as 4-pyridinyl carbamoyl compound) and N-Boc-piperazine.
  • Catalyst: 1-Methylpyrrolidine as a catalyst.
  • Solvent: 1,4-Dioxane.
  • Conditions: Autoclave at 160 °C, 1 MPa pressure, stirring at 385 rpm for 6 hours.
  • Post-reaction: Concentration and purification by column chromatography.
  • Conversion to hydrochloride salt by treatment with 36% HCl.

Reaction Summary:

Component Amount (Example) Role
Pyridine derivative ~600 mmol Substrate
N-Boc-piperazine ~725 mmol Piperazine source
1-Methylpyrrolidine ~600 mmol Catalyst
1,4-Dioxane 400 mL Solvent

Key Findings:

  • The reaction under pressure and heat facilitates amide bond formation.
  • Yields vary; for example, compound 6 was obtained in 17% yield after purification.
  • The hydrochloride salt form of the product can be isolated in high purity and yield (~91-94%).
  • The method is scalable and suitable for bulk synthesis.

Advantages:

  • Uses commercially available starting materials.
  • Provides a route to protected piperazine derivatives.
  • Allows isolation of stable hydrochloride salts for further use.

Limitations:

  • Requires high temperature and pressure conditions.
  • Moderate yields in some steps necessitate optimization for industrial scale.

This method is well-documented in synthetic organic chemistry for preparing piperazine-pyridine derivatives with carbamate protection.

Multi-Step Synthetic Routes Involving Boc Protection and Subsequent Functionalization

Method Overview:
Supporting information from detailed synthetic studies describes preparation of Boc-protected piperazine intermediates such as tert-butyl (2-bromoethyl)carbamate and tert-butyl (3-bromopropyl)carbamate, which serve as precursors for further functionalization to yield the target compound.

Key Steps:

  • Boc protection of bromoalkyl amines using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C to room temperature.
  • Work-up involving aqueous washes (NH4Cl, NaHCO3, brine), drying, and concentration.
  • Subsequent substitution reactions using organotin reagents or azides to build the piperazine ring system.
  • Final purification by chromatography.

Reaction Conditions:

Step Conditions
Boc protection Boc2O, CH2Cl2, 0 °C to rt, 18 h
Work-up Aqueous washes, drying over Na2SO4
Purification Column chromatography

Key Findings:

  • The Boc protection step proceeds with near quantitative yield (~99%).
  • The intermediates are stable and can be used in subsequent synthetic transformations.
  • The methodology allows modular assembly of piperazine derivatives with pyridine substituents.
  • Detailed NMR and mass spectrometry data confirm product identity and purity.

This multi-step approach is valuable for complex molecule synthesis where precise control over substitution patterns is required.

Comparative Summary Table of Preparation Methods

Method Key Features Yield (%) Conditions Advantages Limitations
Photocatalytic One-Step Visible-light catalysis, acridine salt, oxygen atmosphere 94-95 Blue LED, room temp, 10 h Mild, eco-friendly, high yield Requires specialized photocatalyst
Autoclave Reaction N-Boc-piperazine with pyridine derivative under pressure 17-94 160 °C, 1 MPa, 6 h Scalable, uses commercial reagents High temp/pressure, moderate yield
Multi-Step Boc Protection Boc protection of bromoalkyl amines, subsequent functionalization ~99 (Boc step) 0 °C to rt, 18 h High purity intermediates Multi-step, time-consuming

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The piperazine nitrogen participates in nucleophilic substitution reactions with activated aromatic halides. For example, coupling with 2,4-dichloropyridine under palladium catalysis yields regioselective products:

Reaction ComponentDetails
Substrate 2,4-Dichloropyridine
Catalyst System Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl
Base Sodium tert-butoxide
Solvent Toluene
Temperature 100°C
Yield 51% (major isomer), 22% (regioisomer)

This reaction highlights the preference for substitution at the 4-position of the pyridine ring due to electronic and steric factors.

Deprotection of the Boc Group

The tert-butyloxycarbonyl group is cleaved under acidic conditions to regenerate the free piperazine:

Reaction ParameterConditions
Reagent HCl (4 M in 1,4-dioxane)
Solvent Dichloromethane
Time 3–24 hours
Product 1-(4-Chloropyridin-2-yl)piperazine hydrochloride

This step is critical for subsequent functionalization of the piperazine nitrogen in drug discovery workflows.

Electrophilic Aromatic Substitution

The pyridine ring undergoes chlorination at the 4-position when treated with N-chlorosuccinimide (NCS):

Reaction ComponentDetails
Substrate tert-Butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate
Chlorinating Agent NCS
Solvent Chloroform, acetic acid
Temperature 70°C
Product tert-Butyl 4-(4,5-dichloropyridin-2-yl)piperazine-1-carboxylate

This reaction demonstrates the activation of the pyridine ring toward electrophilic attack under acidic conditions.

Catalytic Hydrogenation

Nitro intermediates in synthetic pathways are reduced to amines using hydrogen gas:

Reaction ParameterConditions
Substrate tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Catalyst Palladium on carbon (Pd/C)
Solvent Toluene

Scientific Research Applications

Chemical Synthesis and Preparation Methods

The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-containing compounds. Recent advancements have introduced photocatalytic methods that enhance yield and reduce byproducts.

Synthesis Route

A common synthetic route involves:

  • Reactants : 2-Aminopyridine and piperazine-1-tert-butyl formate.
  • Catalyst : Acridine salt as a photocatalyst.
  • Solvent : Anhydrous dichloroethane.
  • Conditions : Light irradiation in the presence of an oxidant.

This method allows for a one-step synthesis that improves efficiency and environmental safety compared to traditional methods, which often involve multiple steps and hazardous materials .

The compound exhibits promising biological activities, particularly in cancer research. Its structural features enable it to interact with various biological targets, notably phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis in cancer cells.

Pharmacological Profiles

The pharmacological profiles of compounds containing the piperazine moiety are often enhanced by modifications to their structure. Variations in substituents on the pyridine ring can significantly affect binding affinity and selectivity towards biological targets.

Structure-Activity Relationships (SAR)

Studies have shown that:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances potency against PHGDH.
  • Modifications to the piperazine or pyridine rings can lead to substantial changes in biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Anticancer Activity

In high-throughput screening assays, compounds similar to this one were identified as effective inhibitors of PHGDH. These studies demonstrated low micromolar inhibition and significant tumor growth reduction in xenograft models .

Pharmacological Enhancements

A review highlighted derivatives containing fluorinated groups exhibiting improved solubility and metabolic stability compared to non-fluorinated analogs. These enhancements contribute to their potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The pyridinyl group can enhance the compound’s binding affinity to target proteins, while the tert-butyl group can improve its pharmacokinetic properties by increasing its stability and solubility .

Comparison with Similar Compounds

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 571188-59-5

The presence of the pyridin-2-yl group contributes to its unique chemical properties, allowing for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction can modulate the activity of these proteins, influencing several biological pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antimicrobial properties against various pathogens.
  • Antitubercular Activity : In a study evaluating derivatives for anti-tubercular effects against Mycobacterium tuberculosis, some compounds showed promising results with low MIC values .

Study 1: Antitubercular Activity

A series of compounds related to this compound were synthesized and tested for their anti-tubercular activity. The most active compounds had MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis, indicating strong potential for further development in treating tuberculosis .

Study 2: Inhibition of Kinases

Research has indicated that this compound can inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that modifications to the piperazine core could enhance potency against these targets, leading to the identification of more effective derivatives .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting materials undergo cyclization to form the piperazine structure.
  • Introduction of the Pyridine Group : A pyridine derivative is introduced through nucleophilic substitution.
  • Carboxylation : The tert-butyl ester is formed via carboxylic acid derivatization.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateSimilar piperazine core; different pyridine substitutionAntimicrobial properties
Tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylateAromatic substitution; enhanced lipophilicityPotential FAK inhibition
Tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylateCyanophenyl group; varied electronic propertiesAntimicrobial activity

This table highlights how variations in structural features can lead to different biological activities, emphasizing the potential for optimizing derivatives for specific therapeutic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, a pyridinyl-piperazine intermediate is reacted with tert-butyl dicarbonate under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like dichloromethane or THF. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:carbamate), and purification via column chromatography (silica gel, ethyl acetate/hexane) . Yield improvements (≥80%) are achievable by monitoring reaction progress with TLC or HPLC .

Q. How can purity and structural integrity of the compound be validated post-synthesis?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires spectroscopic techniques:

  • NMR : 1H^1\text{H}-NMR (CDCl₃) should show characteristic peaks for the tert-butyl group (δ 1.4 ppm, singlet) and pyridinyl protons (δ 8.1–8.3 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS should display the molecular ion peak at m/z 306.4 ([M+H]⁺) .
  • IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

Discrepancies in X-ray diffraction data (e.g., bond lengths/angles) require iterative refinement using software like SHELXL . For example:

  • Apply restraints for thermal parameters of disordered tert-butyl groups.
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) against electron density maps. Cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Q. How does the electronic nature of the pyridinyl substituent influence reactivity in cross-coupling reactions?

The pyridine ring’s electron-deficient nature directs electrophilic substitution at the para position. For Suzuki-Miyaura couplings, the 2-pyridinyl group coordinates palladium catalysts, accelerating oxidative addition. Reactivity is enhanced using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid side products from competing piperazine N-alkylation .

Q. What analytical approaches distinguish isomeric byproducts in piperazine-functionalized derivatives?

  • Chiral HPLC (Chiralpak IA column, hexane/ethanol) resolves enantiomers of aminoethyl-piperazine derivatives.
  • 2D NMR (NOESY, HSQC) identifies spatial proximity of protons in regioisomers (e.g., para vs. ortho substitution on pyridine) .
  • X-ray crystallography provides definitive stereochemical assignment, particularly for diastereomers formed during Boc-deprotection .

Methodological Considerations

Q. How should reaction conditions be modified to scale up synthesis without compromising purity?

  • Use flow chemistry for exothermic steps (e.g., Boc protection) to maintain temperature control.
  • Replace column chromatography with recrystallization (ethanol/water) for large batches.
  • Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. What protocols mitigate degradation during long-term storage of the compound?

Store under argon at –20°C in amber vials. Pre-purge solvents (acetonitrile, DMSO) with nitrogen to prevent oxidation. Periodically validate stability via 1H^1\text{H}-NMR; degradation manifests as new peaks near δ 1.2 ppm (hydrolysis of tert-butyl group) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental pKa values for the piperazine nitrogen?

Experimental pKa (determined via potentiometric titration in 0.1 M KCl) may differ from DFT predictions (e.g., ΔpKa > 1). Adjust solvation models (e.g., SMD instead of PCM) and include explicit water molecules in calculations. Validate with UV-pH titration (λ = 260 nm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate

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